Methyl 3-(methylthio)propionate
Overview
Description
Methyl 3-(methylthio)propionate is a sulfur-containing flavor compound . It is a carboxylic ester and is found in various fruits such as pineapple, muskmelon, and strawberries . It is a faint yellow liquid with pineapple organoleptic properties .
Synthesis Analysis
Methyl 3-(methylthio)propionate is used to prepare 3-methiolpropionate (MMPA) to study the demethylation of Dimethylsulfoniopropionate and MMPA to 3-mercaptopropionate by aerobic marine bacterium .Molecular Structure Analysis
The molecular formula of Methyl 3-(methylthio)propionate is C5H10O2S . The InChI representation isInChI=1S/C5H10O2S/c1-7-5 (6)3-4-8-2/h3-4H2,1-2H3
. The Canonical SMILES representation is COC (=O)CCSC
. Chemical Reactions Analysis
Methyl 3-(methylthio)propionate is used in the preparation of 3-methiolpropionate (MMPA) to study the demethylation of Dimethylsulfoniopropionate and MMPA to 3-mercaptopropionate by an aerobic marine bacterium .Physical And Chemical Properties Analysis
Methyl 3-(methylthio)propionate has a molecular weight of 134.20 g/mol . It has a refractive index of n20/D 1.465 (lit.) . The boiling point is 74-75 °C/13 mmHg (lit.) and the density is 1.077 g/mL at 25 °C (lit.) . It is a colorless to almost colorless clear liquid .Scientific Research Applications
Flavoring Agent
“Methyl 3-(methylthio)propionate” is a sulfur-containing flavor compound found in various fruits such as pineapple , muskmelon , and strawberries . It is the major ester present in the flavor profile of juices made from fresh-cut pineapple fruits .
Preparation of 3-Methiolpropionate (MMPA)
“Methyl 3-(methylthio)propionate” has been used to prepare 3-methiolpropionate (MMPA) in scientific studies . This preparation is crucial for studying the demethylation of Dimethylsulfoniopropionate (DMSP) and MMPA to 3-mercaptopropionate by aerobic marine bacteria .
Study of Methionine Catabolism
“Methyl 3-(methylthio)propionate” has been used to prepare 3-(Methylthio)propionic acid, which is essential for examining the methionine catabolism by Lactococci . This study is conducted using 13C Nuclear Magnetic Resonance and Gas Chromatography .
Chemical Synthesis
Due to its unique chemical structure, “Methyl 3-(methylthio)propionate” can be used as a building block in the synthesis of various other chemical compounds .
Research in Microbiology
“Methyl 3-(methylthio)propionate” can be used in microbiology research, particularly in studies involving sulfur metabolism in bacteria .
Environmental Science
“Methyl 3-(methylthio)propionate” can be used in environmental science research, particularly in studies related to the sulfur cycle .
Mechanism of Action
Target of Action
Methyl 3-(methylthio)propionate is a sulfur-containing flavor compound . It is primarily used in the food industry as a flavoring agent, contributing to the flavor profile of various fruits, notably pineapple . Its primary targets are the olfactory receptors in the human nose that detect its unique aroma.
Biochemical Pathways
Methyl 3-(methylthio)propionate is involved in the flavor profile of juices made from fresh-cut pineapple fruits . It has been used to study the demethylation of Dimethylsulfoniopropionate (DMSP) and MMPA to 3-mercaptopropionate by aerobic marine bacterium . This suggests that it may play a role in sulfur metabolism in these organisms.
Safety and Hazards
Methyl 3-(methylthio)propionate is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .
properties
IUPAC Name |
methyl 3-methylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMJVMYCBULSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047402 | |
Record name | Methyl 3-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with onion-like odour | |
Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
74.00 to 75.00 °C. @ 13.00 mm Hg | |
Record name | Methyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water, soluble in alcohol | |
Record name | Methyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.069-1.078 | |
Record name | Methyl 3-methylthiopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/531/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 3-(methylthio)propionate | |
CAS RN |
13532-18-8 | |
Record name | Methyl 3-(methylthio)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13532-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-methylthiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(methylthio)propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76415 | |
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Record name | Propanoic acid, 3-(methylthio)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(methylthio)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 3-METHYLTHIOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28913SS9T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 3-(methylthio)propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 3-(methylthio)propionate in strawberries?
A1: Methyl 3-(methylthio)propionate is one of the newly identified sulfur volatiles found in strawberries. [] While not as prevalent as other volatiles in the early stages of ripening, its concentration, along with other sulfur esters, significantly increases as the strawberry ripens, particularly from the commercially ripe stage to the overripe stage. [] This dramatic increase suggests its potential role in the overall aroma profile of ripe and overripe strawberries.
Q2: How does the presence of Methyl 3-(methylthio)propionate and other sulfur volatiles change during strawberry ripening?
A2: The research indicates a shift in the dominant sulfur volatile profiles as strawberries mature. [] In the early stages (white and half red), alkyl sulfides are more prevalent. [] As the fruit reaches the three-quarter red stage (commercial ripeness) and progresses to full ripeness and overripeness, sulfur esters, including Methyl 3-(methylthio)propionate, become the major volatile compounds. [] This change in volatile composition likely contributes to the evolving aroma profile of strawberries during ripening.
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